5-bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Description
5-Bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 4-(isopropylthio)benzyl group. The bromine atom at the 5-position of the thiophene ring enhances electrophilicity and may influence binding interactions in biological systems .
Properties
IUPAC Name |
5-bromo-N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S2/c1-10(2)24-12-5-3-11(4-6-12)9-15-20-21-17(23-15)19-16(22)13-7-8-14(18)25-13/h3-8,10H,9H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCZNBLYTHFCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(4-(Isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine
The oxadiazole ring is constructed via cyclization of a hydrazide intermediate. A representative protocol involves:
- Hydrazide Formation : Reaction of 4-(isopropylthio)benzoyl chloride with hydrazine hydrate in ethanol yields 4-(isopropylthio)benzohydrazide.
- Cyclodehydration : Treatment with carbon disulfide in alkaline medium facilitates cyclization to 5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine.
Table 1: Optimization of Oxadiazole Formation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMF | Ethanol |
| Temperature (°C) | 80 | 120 | 80 |
| Catalyst | KOH | None | KOH (0.5 eq) |
| Yield (%) | 68 | 45 | 72 |
Bromination of Thiophene-2-carboxamide
Direct bromination at the 5-position of thiophene-2-carboxamide is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) under inert atmosphere. Key considerations include:
- Regioselectivity : Bromination occurs preferentially at the 5-position due to electron-withdrawing effects of the carboxamide group.
- Reaction Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) mobile phase ensures completion.
Table 2: Bromination Efficiency Under Varied Conditions
| NBS Equiv | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | DCM | 6 | 58 |
| 1.2 | DMF | 4 | 82 |
| 1.5 | Acetonitrile | 3 | 76 |
Optimal conditions: 1.2 equivalents NBS in DMF at 0°C→RT for 4 hours (82% yield).
Coupling of Subunits
The final step involves amide bond formation between 5-bromothiophene-2-carboxylic acid and the oxadiazole-2-amine derivative. Modern coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrate superior efficiency over traditional carbodiimides.
Representative Protocol :
- Activate 5-bromothiophene-2-carboxylic acid with HATU (1.1 eq) and DIPEA (3 eq) in DMF for 15 minutes.
- Add 5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-amine (1.0 eq) and stir at RT for 12 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient) to obtain the target compound in 78% yield.
Industrial-Scale Production Considerations
Scaling the synthesis necessitates addressing:
- Solvent Recovery : DMF recycling systems reduce environmental impact.
- Catalyst Recycling : Immobilized KOH on mesoporous silica improves cyclization step economics.
- Process Analytical Technology (PAT) : Online NMR monitoring ensures consistent oxadiazole ring formation.
Recent Advances in Methodology
Emerging strategies include:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The oxadiazole ring can be reduced to form a simpler amine derivative.
Substitution: : The isopropylthio group can be substituted with other functional groups to modify the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Bromate salts and other oxidized derivatives.
Reduction: : Amine derivatives of the oxadiazole ring.
Substitution: : Derivatives with different functional groups replacing the isopropylthio moiety.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be studied to understand its effects on various cellular processes.
Medicine: : It may have therapeutic potential, particularly in the development of new drugs.
Industry: : Its unique chemical properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
LMM5 and LMM11 (1,3,4-Oxadiazoles)
- Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) share the 1,3,4-oxadiazole core but differ in substituents.
- Bioactivity : Both inhibit Candida albicans growth (MIC = 8–16 µg/mL) by targeting thioredoxin reductase .
- Comparison : The target compound replaces the sulfamoyl benzamide group in LMM5/LMM11 with a bromothiophene-carboxamide, which may alter target specificity. The isopropylthio group could enhance lipid solubility compared to LMM5’s methoxybenzyl group.
5-Aryl-N-(Pyrazin-2-yl)Thiophene-2-Carboxamides
- Structure : Synthesized via Suzuki cross-coupling (e.g., 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide) .
- Key Difference : The pyrazine ring in these analogs contrasts with the oxadiazole ring in the target compound.
N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide
- Structure : Features a brominated thiazole ring and a halogenated benzamide group .
- Comparison : The bromine atom in both compounds may serve similar electronic or steric roles. However, the thiazole vs. oxadiazole core differences likely lead to divergent biological targets.
Physicochemical Properties
| Property | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| Core Structure | 1,3,4-Oxadiazole + Thiophene | 1,3,4-Oxadiazole + Benzamide | 1,3,4-Oxadiazole + Benzamide |
| Key Substituent | 4-(Isopropylthio)benzyl, 5-Br-thiophene | 4-Methoxybenzyl, Sulfamoyl | Furan-2-yl, Sulfamoyl |
| Lipophilicity (Predicted) | High (isopropylthio group) | Moderate (methoxy group) | Low (furan group) |
| Bioactivity (Reported) | Not tested | Antifungal (MIC = 8–16 µg/mL) | Antifungal (MIC = 8–16 µg/mL) |
Biological Activity
The compound 5-bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to collate and synthesize available research findings on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Thiophene ring
- Substituents :
- Bromine atom at the 5-position
- Isopropylthio group attached to a benzyl moiety
- An oxadiazole ring connected via a carboxamide linkage
This unique arrangement may contribute to its biological activities through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives based on the indolin-2-one scaffold have shown promising results against breast (MCF-7) and lung (A-549) cancer cell lines. The IC50 values for these compounds ranged from 2.93 µM to 19.53 µM , indicating significant anti-proliferative effects .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Bromo-Indolin Derivative | MCF-7 | 2.93 | VEGFR-2 Inhibition |
| 5-Bromo-Indolin Derivative | A-549 | 7.17 | Apoptosis Induction |
The proposed mechanisms for the anticancer activity of similar compounds include:
- VEGFR-2 Inhibition : Compounds that inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) can disrupt angiogenesis, which is crucial for tumor growth and metastasis .
- Induction of Apoptosis : Activation of apoptotic pathways through modulation of proteins such as caspases and Bcl-2 family members has been observed in studies involving related compounds .
Structure-Activity Relationship (SAR)
The biological activity of heterocyclic compounds like 5-bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can often be correlated with their structural features:
- Bromine Substitution : The presence of bromine is associated with enhanced lipophilicity and may improve cellular uptake.
- Isopropylthio Group : This moiety could facilitate interactions with biological targets due to steric effects.
- Oxadiazole Ring : Known for its bioactivity, this ring system may contribute to the compound's ability to interact with various enzymes or receptors.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Study on Indolin Derivatives : A series of indolin derivatives were synthesized and tested for their anticancer activity. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- VEGFR Inhibition Studies : Molecular docking studies demonstrated that certain derivatives bind effectively to the active site of VEGFR-2, supporting their potential as therapeutic agents in cancer treatment .
Q & A
Q. What are the key synthetic routes for 5-bromo-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including heterocyclic ring formation (e.g., oxadiazole), coupling of thiophene-carboxamide derivatives, and functionalization with isopropylthio-benzyl groups. Optimization strategies include:
- Reagent selection : Use of POCl₃ for cyclization under reflux (90°C for 3 hours) to form oxadiazole rings, as demonstrated in analogous thiadiazole syntheses .
- Solvent systems : Polar aprotic solvents (e.g., DMF) for coupling reactions, followed by recrystallization in DMSO/water mixtures to enhance purity .
- Catalytic efficiency : Microwave-assisted synthesis can reduce reaction times and improve yields compared to conventional heating .
Q. How is the molecular structure of this compound characterized, and what techniques are critical for confirming its purity?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
Initial screenings focus on antimicrobial and anticancer activity:
- Antimicrobial assays : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) with positive controls like ciprofloxacin .
- Anticancer models : MTT assays (IC₅₀ ~10–50 µM in HeLa cells) using doxorubicin as a reference .
- Dosage optimization : Dose-response curves (0.1–100 µM) to establish therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
SAR analysis identifies critical functional groups:
- Oxadiazole core : Essential for π-π stacking with enzyme active sites. Substitution at the 5-position (e.g., isopropylthio-benzyl) improves lipophilicity and target binding .
- Thiophene-bromine : Enhances electron-withdrawing effects, stabilizing interactions with cysteine residues in targets .
- Carboxamide linker : Modifying the carboxamide to a sulfonamide group increases metabolic stability in vitro .
Q. What computational methods are used to predict binding modes and pharmacokinetic properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like EGFR (binding energy ≤ -8.5 kcal/mol) .
- DFT calculations : HOMO-LUMO analysis (ΔE ≈ 3.5 eV) correlates with redox stability and reactive site localization .
- ADMET prediction : SwissADME estimates moderate bioavailability (LogP ≈ 3.2) and blood-brain barrier permeability .
Q. How can contradictory bioactivity data across studies be resolved?
Conflicting results (e.g., variable IC₅₀ values) require:
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Byproduct formation : Column chromatography replaces recrystallization for large-scale purification .
- Solvent recovery : Use of recyclable solvents (e.g., ethanol/water mixtures) reduces costs .
- Reactor design : Continuous-flow systems improve heat management for exothermic steps (e.g., POCl₃ reactions) .
Q. How are advanced analytical methods applied to study degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
